Formaldehyde

Descripción

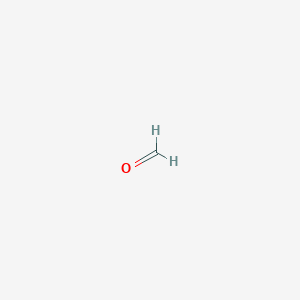

Structure

3D Structure

Propiedades

IUPAC Name |

formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O, H2CO | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | formaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Formaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61233-19-0 | |

| Record name | Formaldehyde, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61233-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020637 | |

| Record name | Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).] | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04 | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/ | |

CAS No. |

50-00-0, 30525-89-4 | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraformaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | formaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/formaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HG84L3525 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-134 °F (NIOSH, 2023), -92 °C, -134 °F | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Chemistry of Fixation: A Technical Guide to Formaldehyde's Role in Biological Preservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269) is a cornerstone of biological research and diagnostics, primarily due to its efficacy as a fixative. Its ability to preserve the intricate structures of cells and tissues allows for detailed microscopic examination and a wide array of molecular analyses. Understanding the chemical properties of this compound is paramount for optimizing fixation protocols, ensuring reproducible results, and interpreting experimental data accurately. This in-depth technical guide explores the chemical reactions and physical characteristics of this compound that are fundamental to its role in biological fixation.

The Chemistry of this compound in Solution

This compound (CH₂O) is a gas that is typically used in an aqueous solution known as formalin. Commercial formalin is a saturated solution of this compound in water, containing approximately 37-40% this compound by weight. To prevent polymerization into parathis compound, a white precipitate, commercial formalin solutions often contain 10-15% methanol (B129727) as a stabilizer.

In an aqueous environment, this compound exists in equilibrium with its hydrated form, methylene (B1212753) glycol (HOCH₂OH). Methylene glycol can further polymerize to form polyoxymethylene glycol. It is the monomeric this compound that is the reactive species in the fixation process. The equilibrium between these forms is influenced by temperature and pH.[1]

The Mechanism of Biological Fixation

The primary mechanism by which this compound preserves biological specimens is through the formation of cross-links between macromolecules, primarily proteins and nucleic acids. This process effectively creates a stable, insoluble molecular network that maintains the structural integrity of the tissue.

Reaction with Proteins

This compound reacts with various functional groups on amino acid side chains. The most significant reactions involve primary amines (-NH₂), such as the ε-amino group of lysine (B10760008), and the nitrogen atoms in the side chains of arginine, asparagine, glutamine, histidine, and tryptophan. The reaction proceeds in two main steps:

-

Addition Reaction: A nucleophilic amino group attacks the electrophilic carbon atom of the this compound molecule, forming a reactive hydroxymethyl (methylol) adduct (-NH-CH₂OH). This initial reaction is reversible.

-

Cross-linking Reaction: The unstable hydroxymethyl group can then react with another nearby amino group or other nucleophilic sites on a neighboring protein or within the same protein. This condensation reaction forms a stable methylene bridge (-NH-CH₂-NH-), effectively cross-linking the two molecules.[2][3][4]

The formation of a Schiff base (a compound with a carbon-nitrogen double bond) is an intermediate step in this process.[2][3]

Reaction with Nucleic Acids

This compound also reacts with the amino groups of nucleic acid bases (adenine, guanine, and cytosine), leading to the formation of methylol adducts. These adducts can then form cross-links with proteins, particularly histones, which are rich in lysine and arginine residues. This protein-DNA cross-linking is the basis for techniques like Chromatin Immunoprecipitation (ChIP).[2][5]

Quantitative Aspects of this compound Fixation

The efficiency and outcome of this compound fixation are governed by several quantitative parameters. Understanding these factors is crucial for designing and troubleshooting fixation protocols.

Penetration and Fixation Rates

A key concept in this compound fixation is the "penetration-fixation paradox". This compound, being a small molecule, penetrates tissues relatively quickly. However, the chemical reactions of cross-linking are much slower.[1] This means that the outer layers of a tissue block are exposed to the fixative long before the center, which can lead to uneven fixation.

The penetration rate of this compound is not linear and can be described by the formula: d = K * √t , where 'd' is the depth of penetration, 'K' is the coefficient of diffusibility, and 't' is time.[6][7]

| Parameter | Value | Reference |

| Coefficient of Diffusibility (K) | 3.6 (in gelatin/albumen gel) | [6][7] |

| 0.78 (in liver tissue) | [7] | |

| Penetration Depth | ~2.4 mm in 24 hours | [8] |

| Minimal Binding Time (90% threshold) | 24 hours at 22°C | [6] |

| 18 hours at 37°C | [6] |

Factors Influencing Fixation

Several factors can significantly impact the rate and quality of this compound fixation.

| Factor | Effect on Fixation | Optimal Range/Condition | Reference |

| Temperature | Increased temperature accelerates both penetration and the chemical reaction rate of cross-linking. | Room temperature to 37°C for routine fixation. Higher temperatures (up to 65°C) can be used for shorter fixation times but may risk tissue damage. | [9][10] |

| pH | The rate of fixation is highly pH-dependent. Alkaline pH (around 7-8) favors the depolymerization of parathis compound and the availability of reactive this compound. Acidic pH can lead to the formation of formalin pigment (acid this compound hematin). | Buffered to pH 6.8 - 7.2 for routine histology. | [1][9][11][12] |

| Concentration | Higher concentrations do not necessarily lead to faster or better fixation and can cause tissue hardening and shrinkage. The effective concentration is limited by the equilibrium with methylene glycol. | 10% neutral buffered formalin (which is 4% this compound) is standard for most applications. | [1][10] |

| Time | Sufficient time is required for the slow chemical cross-linking reactions to complete throughout the tissue. Under-fixation leads to poor morphology, while over-fixation can mask antigenic sites. | Highly dependent on tissue size and type. Generally, 12-24 hours for small specimens. | |

| Tissue Thickness | Thicker tissues require significantly longer fixation times due to the slow penetration rate. | Tissues should be no thicker than 5mm. | [10] |

| Fixative Volume | An adequate volume of fixative is necessary to prevent depletion of this compound as it reacts with the tissue. | A fixative to tissue volume ratio of at least 10:1 to 20:1 is recommended. |

Reversibility of Cross-links

This compound-induced cross-links are reversible, particularly the initial hydroxymethyl adducts. Methylene bridges are more stable but can also be reversed, typically by prolonged heating in the presence of a high salt concentration or at a high pH. This reversibility is a critical aspect of molecular biology techniques that require the release of cross-linked molecules, such as in ChIP-seq and some immunohistochemistry antigen retrieval protocols.

| Condition | Effect on Cross-link Reversal | Half-life of Protein-DNA Cross-links | Reference |

| 4°C | Very slow reversal | 179 hours | [5][13][14][15] |

| 23°C | Slow reversal | Not specified | [5][13][14][15] |

| 37°C | Moderate reversal | Not specified | [5][13][14][15] |

| 47°C | Faster reversal | 11.3 hours | [5][13][14][15] |

| 65°C | Significant reversal | Not specified, but commonly used for reversal protocols | |

| 95-100°C | Rapid reversal | Not specified, but commonly used for rapid reversal | [16] |

Visualizing Chemical and Experimental Pathways

Chemical Pathway of this compound Cross-linking

The following diagram illustrates the two-step reaction of this compound with primary amines on proteins, leading to the formation of a methylene bridge.

Caption: Chemical pathway of this compound-induced protein cross-linking.

Experimental Workflow for Tissue Fixation

This diagram outlines a typical workflow for the fixation of tissue specimens for histological analysis.

Caption: A standard experimental workflow for tissue fixation and processing.

Experimental Protocols

Preparation of 10% Neutral Buffered Formalin (NBF)

Materials:

-

This compound solution (37-40%)

-

Distilled water

-

Sodium phosphate (B84403) monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄), anhydrous

-

Graduated cylinders

-

Glass bottle for storage

Procedure:

-

To prepare 1 liter of 10% NBF, add 100 ml of 37-40% this compound solution to 900 ml of distilled water.

-

Add 4.0 g of sodium phosphate monobasic and 6.5 g of sodium phosphate dibasic (anhydrous) to the solution.

-

Mix thoroughly until all the salts are dissolved.

-

The pH of the final solution should be between 6.8 and 7.2.

-

Store in a tightly sealed container at room temperature.

Standard Tissue Fixation Protocol

Materials:

-

Freshly collected tissue specimen

-

10% Neutral Buffered Formalin (NBF)

-

Cassettes for tissue processing

-

Container with a wide mouth

Procedure:

-

Immediately after excision, place the tissue specimen in a container with a sufficient volume of 10% NBF (at least 10-20 times the volume of the tissue).

-

If the specimen is larger than 5 mm in thickness, it should be sectioned to allow for adequate penetration of the fixative.

-

Ensure the tissue is fully submerged in the fixative.

-

Allow the tissue to fix for 12-24 hours at room temperature. The optimal time will depend on the tissue type and size.

-

After fixation, the tissue can be transferred to 70% ethanol for storage or proceed directly to tissue processing and paraffin embedding.

Reversal of this compound Cross-links for ChIP

Materials:

-

Cross-linked chromatin sample

-

5 M NaCl

-

Proteinase K

-

Incubator or water bath at 65°C

Procedure:

-

To the cross-linked chromatin sample, add NaCl to a final concentration of 0.2 M.

-

Incubate the sample at 65°C for 4-6 hours or overnight to reverse the cross-links.

-

After reversal, treat the sample with Proteinase K to digest proteins.

-

Proceed with DNA purification.

Conclusion

A thorough understanding of the chemical properties of this compound is indispensable for its effective use in biological fixation. The kinetics of its reactions, the factors influencing these reactions, and the nature of the cross-links formed all have profound implications for the quality of morphological preservation and the success of subsequent molecular analyses. By carefully controlling the conditions of fixation, researchers can ensure the integrity of their biological samples, leading to more reliable and reproducible experimental outcomes. This guide provides a foundational understanding of these principles to aid researchers in optimizing their fixation strategies.

References

- 1. Chemical and physical basics of routine this compound fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Measuring the this compound Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. scispace.com [scispace.com]

- 8. scite.ai [scite.ai]

- 9. Factors Influencing Chemical Fixation, this compound & Glutaraldehyde [leicabiosystems.com]

- 10. decapoda.nhm.org [decapoda.nhm.org]

- 11. Importance of fixation in immunohistochemistry: use of this compound solutions at variable pH for the localization of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jimdc.org.pk [jimdc.org.pk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measuring the this compound Protein-DNA cross-link reversal rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optimization of this compound Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of a Cellular Metabolite: An In-depth Technical Guide to Endogenous Formaldehyde's Role in Metabolism and Signaling

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the intricate roles of endogenous formaldehyde (B43269). This whitepaper details its metabolic pathways, signaling functions, and provides key experimental methodologies.

Once primarily recognized as a ubiquitous environmental toxin and a fixative in laboratory settings, endogenous this compound is now emerging as a critical signaling molecule and a key intermediate in cellular metabolism. This guide provides an in-depth exploration of the production, detoxification, and multifaceted functions of this simple, yet vital, one-carbon molecule. With a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways, this document serves as a vital resource for professionals in biomedical research and pharmaceutical development.

The Metabolic Hub: Endogenous this compound in One-Carbon Metabolism

Endogenous this compound is not merely a metabolic byproduct but a central player in the intricate network of one-carbon (1C) metabolism. Its carefully regulated intracellular concentrations are crucial for maintaining cellular homeostasis.

Production of Endogenous this compound

This compound is continuously generated within cells through a variety of enzymatic reactions. Key sources include:

-

Histone Demethylation: Lysine-specific demethylase 1 (LSD1) and Jumonji C (JmjC) domain-containing histone demethylases produce this compound as a byproduct of removing methyl groups from histone proteins, thereby playing a crucial role in epigenetic regulation.

-

Amino Acid Metabolism: The conversion of serine to glycine, a central reaction in 1C metabolism catalyzed by serine hydroxymethyltransferase (SHMT), generates this compound.

-

Oxidative Demethylation: Various cytochrome P450 enzymes produce this compound during the metabolism of xenobiotics and endogenous compounds.

-

Methanol Metabolism: The oxidation of methanol, whether from dietary sources or endogenous production, yields this compound.

Detoxification Pathways

To prevent the accumulation of this highly reactive molecule, cells have evolved efficient detoxification mechanisms. The primary pathway involves the glutathione-dependent enzyme alcohol dehydrogenase 5 (ADH5), also known as glutathione-dependent this compound dehydrogenase (GSNOR).

-

This compound spontaneously reacts with glutathione (B108866) (GSH) to form S-hydroxymethylglutathione.

-

ADH5/GSNOR oxidizes S-hydroxymethylglutathione to S-formylglutathione.

-

S-formylglutathione is then hydrolyzed by S-formylglutathione hydrolase (FGH) to yield formate (B1220265) and regenerate GSH.

Another important enzyme in this compound metabolism is aldehyde dehydrogenase 2 (ALDH2), which can directly oxidize this compound to formate, particularly in the mitochondria.

Quantitative Insights into this compound Metabolism

Understanding the quantitative aspects of this compound metabolism is essential for appreciating its physiological and pathological significance.

| Parameter | Value | Cell/Organism/Condition |

| Endogenous this compound Concentration | ||

| Blood (Human) | ~50 µM | |

| Intracellular (General) | 0.2 - 0.5 mM | |

| Enzyme Kinetic Parameters | ||

| ADH5/GSNOR (with S-hydroxymethylglutathione) | kcat: ~10 s⁻¹Km: ~100 µM | Estimated values based on comparative kinetics |

| ALDH2 (with this compound) | Km: 170 - 400 µM | Human liver mitochondria |

This compound as a Signaling Molecule

Beyond its metabolic roles, endogenous this compound actively participates in cellular signaling, influencing key pathways that govern cell fate and function.

Regulation of S-adenosylmethionine (SAM) and Epigenetics

A groundbreaking discovery has linked this compound to the regulation of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, and proteins. This compound can directly inhibit methionine adenosyltransferase 1A (MAT1A), the enzyme responsible for SAM synthesis in the liver.[1][2][3][4][5] This inhibition leads to a depletion of SAM levels, which in turn can alter global epigenetic landscapes, impacting gene expression and cellular function.[1][2][3][4][5]

References

- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opus.bsz-bw.de [opus.bsz-bw.de]

- 3. Identification of this compound-responsive genes by suppression subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative contributions of endogenous and exogenous this compound to formation of deoxyguanosine monoadducts and DNA-protein crosslink adducts of DNA in rat nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Damage: A Technical Guide to Formaldehyde-Induced DNA-Protein Cross-links

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269), a ubiquitous environmental pollutant and a key laboratory reagent, poses a significant threat to genomic integrity through its ability to induce DNA-protein cross-links (DPCs). These bulky lesions, formed by the covalent linkage of a protein to DNA, disrupt essential cellular processes such as replication, transcription, and DNA repair, thereby contributing to cytotoxicity, mutagenesis, and carcinogenesis. This in-depth technical guide elucidates the core mechanisms of this compound-induced DPC formation, their biological consequences, and the intricate cellular responses that govern their repair. Detailed experimental protocols and quantitative data are provided to equip researchers with the knowledge and tools necessary to investigate this critical area of DNA damage and repair.

The Chemical Mechanism of DPC Formation

The formation of a DNA-protein cross-link by this compound is a multi-step process initiated by the electrophilic nature of the this compound molecule. The reaction typically proceeds through the formation of a Schiff base intermediate.

This compound first reacts with a nucleophilic group, most commonly the primary amine of an amino acid side chain (e.g., lysine) or a DNA base (e.g., guanine, adenine, cytosine), to form a hydroxymethyl adduct.[1] This initial reaction is reversible. The hydroxymethyl adduct is then dehydrated to form a reactive Schiff base (an imine).[1] This electrophilic intermediate can then react with a nearby nucleophilic group on a protein or DNA to form a stable methylene (B1212753) bridge, thus creating the DNA-protein cross-link.[1]

The most common cross-link involves lysine (B10760008) and deoxyguanosine, but other amino acids such as cysteine, histidine, and tryptophan, and other DNA bases like deoxyadenosine (B7792050) and deoxycytidine, are also known to participate in DPC formation.[2] Cysteine can form a more stable thiazolidine (B150603) derivative.[3][4][5]

Quantitative Data on DPC Formation and Repair

The stability and repair of this compound-induced DPCs are critical factors in determining their biological impact. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Type/System | Reference |

| DPC Half-life (in vitro) | 18.3 hours (spontaneous hydrolysis) | DNA-histone linkages | [6] |

| 26.3 hours (with histones bound) | DNA-histone linkages | [6] | |

| DPC Half-life (in cells) | 11.6 - 13.0 hours | Human fibroblasts, kidney, and lung cells | [6] |

| 18.1 hours | Peripheral human lymphocytes | [6] | |

| Active DPC Repair Half-life | 23.3 hours | Human fibroblasts, kidney, and lung cells | [6] |

| 66.6 hours | Peripheral human lymphocytes | [6] | |

| Cross-link Reversal Half-life | 179 hours at 4°C | Yeast cell lysate | [7][8] |

| 11.3 hours at 47°C | Yeast cell lysate | [7][8] |

| Amino Acid | Relative Reactivity with this compound | Notes | Reference |

| Cysteine | High | Forms a stable thiazolidine adduct. | [3][4][5] |

| Lysine | Moderate | Most common amino acid involved in DPCs. | [1] |

| Histidine | Moderate | Shows high reactivity. | [9] |

| Tryptophan | Moderate | Shows high reactivity. | [9] |

| Arginine | Moderate | Shows high reactivity. | [9] |

| Asparagine | Moderate | Shows moderate reactivity. | [9] |

Cellular Repair of DNA-Protein Cross-links

Cells have evolved multiple, partially overlapping pathways to repair DPCs, highlighting the critical need to remove these lesions. The primary repair mechanisms include:

-

Proteolytic Degradation: The initial and crucial step in DPC repair often involves the proteolytic degradation of the cross-linked protein. This is carried out by the 26S proteasome and specialized proteases such as SPRTN (in mammals) and Wss1 (in yeast).[10] This degradation reduces the size of the protein component, making the lesion more accessible to other repair factors.

-

Nucleotide Excision Repair (NER): NER is a versatile repair pathway that can remove a wide range of bulky DNA lesions. Once the protein component of the DPC is sufficiently degraded, the remaining peptide-DNA adduct can be recognized and excised by the NER machinery.[10]

-

Homologous Recombination (HR): When a replication fork encounters a DPC, it can stall or collapse, leading to the formation of a DNA double-strand break (DSB). HR is a high-fidelity repair pathway that uses a sister chromatid as a template to accurately repair the DSB and restart the replication fork.[10]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for DPC Analysis

ChIP-seq is a powerful technique to identify the genomic locations of DPCs. The workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the DPC-containing fragments with an antibody against the protein of interest, and then sequencing the associated DNA.

Experimental Workflow:

Detailed Protocol:

-

Cross-linking:

-

Treat cultured cells with 1% this compound in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.[11]

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.[11]

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a suitable buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

-

Washes:

-

Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.[12]

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

Reverse the cross-links by incubating the eluate at 65°C for 4-6 hours or overnight.

-

-

DNA Purification:

-

Treat the sample with RNase A and Proteinase K to remove RNA and remaining proteins.

-

Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched for the protein of interest.

-

Mass Spectrometry-Based Proteomics for DPC Identification

Mass spectrometry is a powerful tool to identify the specific proteins that are cross-linked to DNA and to map the precise sites of cross-linking.

Detailed Protocol:

-

DPC Enrichment:

-

Isolate genomic DNA from this compound-treated cells.

-

Enrich for DPCs using methods such as cesium chloride (CsCl) density gradient centrifugation or the RADAR (Rapid Approach to DNA Adduct Recovery) assay.[13]

-

-

Proteolysis:

-

Digest the protein component of the enriched DPCs into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

-

Data Analysis:

Alkaline Elution Assay for DPC Detection

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and DPCs. The principle is that DNA is eluted through a filter at an alkaline pH. The rate of elution is proportional to the number of strand breaks. DPCs retard the elution of DNA, and this can be quantified.[16][17][18][19]

Detailed Protocol:

-

Cell Lysis:

-

Load cells onto a filter and lyse them with a detergent solution.

-

-

Washing:

-

Wash the filter to remove cellular debris, leaving the DNA on the filter.

-

-

Elution:

-

Elute the DNA from the filter with an alkaline buffer (pH 12-13).

-

Collect fractions of the eluate over time.

-

-

Quantification:

-

Quantify the amount of DNA in each fraction using a fluorescent dye.

-

The presence of DPCs will result in a slower elution rate compared to control DNA.

-

Conclusion

This compound-induced DNA-protein cross-links represent a significant challenge to the maintenance of genome stability. Understanding the mechanisms of their formation, their biological consequences, and the intricate cellular repair pathways is of paramount importance for toxicology, cancer research, and the development of novel therapeutic strategies. The technical guide provided here offers a comprehensive overview of the current knowledge and furnishes researchers with the necessary protocols to further investigate this critical area of DNA damage and repair. Continued research in this field will undoubtedly shed more light on the complex interplay between environmental exposures, DNA damage, and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Characterization of this compound-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How this compound reacts with amino acids [ouci.dntb.gov.ua]

- 5. Item - How this compound reacts with amino acids - University of Leicester - Figshare [figshare.le.ac.uk]

- 6. Loss of DNA-protein crosslinks from this compound-exposed cells occurs through spontaneous hydrolysis and an active repair process linked to proteosome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring the this compound Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reevaluation of the reaction of this compound at low concentration with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation and Repair of DNA-Protein Crosslink Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 13. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accurate Measurement of this compound-Induced DNA-Protein Cross-Links by High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aseestant.ceon.rs [aseestant.ceon.rs]

- 17. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of DNA–protein crosslinks (DPCs) by novel direct fluorescence labeling methods: distinct stabilities of aldehyde and radiation-induced DPCs - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Formaldehyde with Amino Acids, Peptides, and Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde (B43269), a highly reactive one-carbon aldehyde, is both an essential endogenous metabolite and a ubiquitous environmental agent. Its potent electrophilic nature drives its reactivity with a wide range of biological nucleophiles, most notably the functional groups of amino acids, peptides, and proteins. These reactions, primarily the formation of methylol adducts, Schiff bases, and subsequent methylene (B1212753) bridges, can profoundly impact protein structure and function. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with these fundamental biological building blocks. It consolidates quantitative kinetic and equilibrium data, details key experimental protocols for studying these interactions, and visualizes the implicated cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in toxicology, drug development, and molecular biology investigating the multifaceted roles of this compound.

Core Principles of Reactivity

This compound's reactivity stems from the electrophilic nature of its carbonyl carbon. It readily reacts with nucleophilic groups present in amino acids, both at the N-terminus and on side chains. The primary reactions involve:

-

Formation of Hydroxymethyl (Methylol) Adducts: This is a rapid and reversible reaction where this compound adds to a nucleophilic group (e.g., an amino or thiol group) to form a hydroxymethyl derivative.

-

Formation of Schiff Bases (Imines): The hydroxymethyl adduct on a primary amine can dehydrate to form a Schiff base. This reaction is also reversible.

-

Formation of Methylene Bridges: A Schiff base or a hydroxymethyl group can react with another nucleophilic group, leading to the formation of a stable, covalent methylene bridge (-CH₂-). This cross-linking can occur intramolecularly (within the same polypeptide chain) or intermolecularly (between different polypeptide chains).[1][2]

The most reactive amino acid residues are those with nucleophilic side chains, including:

-

Cysteine: The thiol group of cysteine is highly reactive with this compound, forming a stable thiazolidine (B150603) derivative.[3] This reaction is generally the most efficient among the common amino acids.[3]

-

Lysine (B10760008): The ε-amino group of lysine readily reacts with this compound to form methylol adducts and Schiff bases, which can then participate in cross-linking.[4]

-

Arginine: The guanidinium (B1211019) group of arginine is also a target for this compound modification.[5]

-

Histidine: The imidazole (B134444) ring of histidine can be modified by this compound.

-

Tryptophan: The indole (B1671886) ring of tryptophan is susceptible to reaction with this compound.

-

N-terminal Amino Groups: The α-amino group at the N-terminus of a peptide or protein is a primary site of this compound adduction.[6]

Quantitative Data on this compound Reactivity

The kinetics of this compound's reactions with proteins are complex and depend on various factors, including pH, temperature, and the concentration of reactants. In the presence of excess this compound, the overall reaction with a protein can be described as a first-order kinetic process that follows a biphasic scheme.[7]

Table 1: Stoichiometry of this compound-Protein Reactions

| Reactant | Stoichiometric Ratio (Protein:this compound) | Method | Reference |

| Plasma Albumin | 1:2 | Spectrophotometry | [2] |

Table 2: Kinetic Parameters for this compound-Protein Interactions

| Reaction | Kinetic Order | Notes | Reference |

| This compound with Protein (in excess FA) | First-order, Biphasic | The reaction proceeds through the formation of mono- and di-methylol derivatives. Rate and degree of modification are dependent on this compound concentration and temperature. | [7] |

| This compound-Protein-DNA Cross-link Reversal | Exponentially dependent on temperature | Half-life of cross-links varies from 179 hours at 4°C to 11.3 hours at 47°C. The rate is independent of salt concentration. | [8] |

Experimental Protocols

In Vivo this compound Cross-Linking of Cultured Cells

This protocol is adapted for capturing protein-protein interactions in a cellular context.[9][10]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

This compound (37% stock solution)

-

Glycine (B1666218) (1.25 M stock solution)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Grow cells to the desired confluency in appropriate culture vessels.

-